(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride
Overview
Description
2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride, also known as 4-methylsulfanyl-benzylamine hydrochloride (MSBAH), is an organic compound that has been studied for its potential applications in the scientific research field. It is a white crystalline solid with a molecular weight of 223.7 g/mol and a melting point of 118-120 °C. MSBAH has been used for its ability to act as an inhibitor in various biochemical and physiological processes. This compound has also been used in laboratory experiments to study the effects of various drugs, as well as to study the effects of environmental toxins.
Scientific Research Applications
MSBAH has been used in scientific research for its ability to act as an inhibitor in various biochemical and physiological processes. It has been used in laboratory experiments to study the effects of various drugs, as well as to study the effects of environmental toxins. Additionally, MSBAH has been studied for its potential applications in drug development and cancer research.
Mechanism Of Action
MSBAH acts as an inhibitor of various enzymatic processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of environmental toxins. Additionally, MSBAH has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol.
Biochemical And Physiological Effects
MSBAH has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of environmental toxins. Additionally, MSBAH has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol.
Advantages And Limitations For Lab Experiments
The use of MSBAH in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a relatively stable compound and can be stored at room temperature for extended periods of time. However, MSBAH is a relatively strong inhibitor and can have a significant effect on the biochemical and physiological processes being studied. Therefore, it is important to use appropriate concentrations when using MSBAH in experiments.
Future Directions
The potential applications of MSBAH in scientific research are numerous. Further research is needed to better understand the biochemical and physiological effects of this compound. Additionally, further research is needed to explore the potential applications of MSBAH in drug development and cancer research. Finally, additional research is needed to explore the potential use of MSBAH as an inhibitor of enzymes involved in the metabolism of environmental toxins.
properties
IUPAC Name |
1-methoxy-N-[(4-methylsulfanylphenyl)methyl]propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS.ClH/c1-10(9-14-2)13-8-11-4-6-12(15-3)7-5-11;/h4-7,10,13H,8-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMQEICNJPHQQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=C(C=C1)SC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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